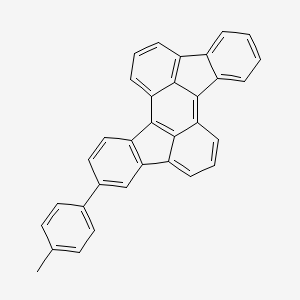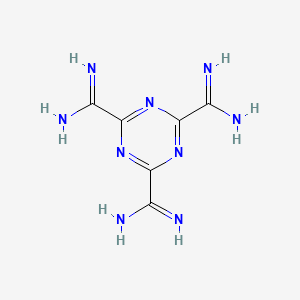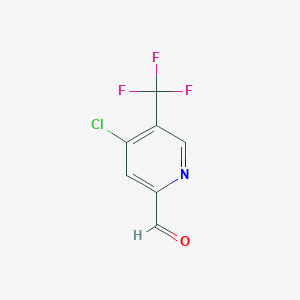
4-(Bromomethyl)-1,3,2lambda~4~-dioxathiolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-1,3,2lambda~4~-dioxathiolan-2-one is an organosulfur compound that features a bromomethyl group attached to a dioxathiolanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1,3,2lambda~4~-dioxathiolan-2-one typically involves the bromomethylation of a suitable precursor. One common method involves the reaction of a dioxathiolanone derivative with bromomethane in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-1,3,2lambda~4~-dioxathiolan-2-one undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include methyl derivatives and other reduced forms.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-1,3,2lambda~4~-dioxathiolan-2-one has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel polymers and materials with unique properties.
Medicinal Chemistry: It is explored for its potential use in the synthesis of biologically active compounds and pharmaceuticals.
Industrial Chemistry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-1,3,2lambda~4~-dioxathiolan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound serves as a key intermediate. The dioxathiolanone ring provides stability and influences the compound’s reactivity and selectivity in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Bromomethyl)benzoic acid
- 4-Bromobenzonitrile
- 4-(Bromomethyl)benzene
Uniqueness
4-(Bromomethyl)-1,3,2lambda~4~-dioxathiolan-2-one is unique due to the presence of the dioxathiolanone ring, which imparts distinct chemical properties and reactivity. Unlike simple bromomethyl derivatives, the dioxathiolanone ring provides additional stability and influences the compound’s behavior in chemical reactions. This makes it a valuable intermediate in organic synthesis and materials science.
Propiedades
Número CAS |
922499-19-2 |
|---|---|
Fórmula molecular |
C3H5BrO3S |
Peso molecular |
201.04 g/mol |
Nombre IUPAC |
4-(bromomethyl)-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C3H5BrO3S/c4-1-3-2-6-8(5)7-3/h3H,1-2H2 |
Clave InChI |
CJBNLBJVXVJNDI-UHFFFAOYSA-N |
SMILES canónico |
C1C(OS(=O)O1)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl [(2-oxo-3,4-dihydro-2H-pyrrol-5-yl)oxy]acetate](/img/structure/B14186079.png)
![[(2,2,6,6-Tetramethylcyclohexyl)methanesulfonyl]benzene](/img/structure/B14186091.png)


![6-Methyl-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14186110.png)




